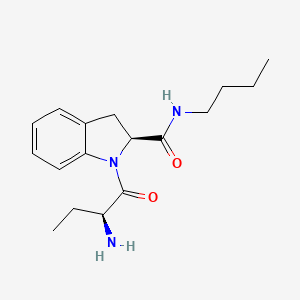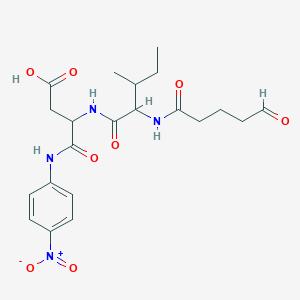
Ac-VEID-PNA
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ac-VEID-pNA is widely used in scientific research for:
Apoptosis Studies: Measuring caspase-6 activity to study programmed cell death mechanisms
Drug Screening: Evaluating potential inhibitors or activators of caspase-6 for therapeutic applications.
Biochemical Assays: Quantifying enzyme activity in various biological samples.
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Ac-VEID-pNA, Colorimetric Substrate plays a significant role in biochemical reactions, particularly as a substrate for caspase-6 . Caspase-6 is a cysteine protease that recognizes the amino acid sequence VEID . When caspase-6 cleaves the this compound, Colorimetric Substrate at the VEID sequence, it results in the release of pNA (p-nitroanilide) . This cleavage can be detected by its absorbance at 405nm .
Molecular Mechanism
The molecular mechanism of this compound, Colorimetric Substrate involves its interaction with caspase-6 . Caspase-6 recognizes the VEID sequence in the substrate and cleaves it, resulting in the release of pNA . This process can be quantified by colorimetric detection at 405 nm, serving as a measure of caspase-6 activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VEID-pNA involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes:
Coupling Reactions: Sequential addition of protected amino acids (N-acetyl-Val, Glu, Ile, Asp) to a solid resin support.
Deprotection: Removal of protecting groups from the amino acids to allow for subsequent coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin and deprotected to yield the free peptide.
Coupling with p-nitroaniline: The peptide is then coupled with p-nitroaniline to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to ensure high purity (≥95%) .
Analyse Chemischer Reaktionen
Types of Reactions
Ac-VEID-pNA primarily undergoes enzymatic cleavage reactions:
Cleavage by Caspase-6: The peptide bond between Asp and p-nitroaniline is cleaved by caspase-6, releasing p-nitroaniline
Common Reagents and Conditions
Enzymes: Caspase-6 or related cysteine proteases.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ac-DEVD-pNA: A substrate for caspase-3.
Ac-IETD-pNA: A substrate for caspase-8.
Ac-LEHD-pNA: A substrate for caspase-9.
Uniqueness
Ac-VEID-pNA is unique in its specificity for caspase-6, making it a valuable tool for studying the activity of this particular enzyme. Its design based on the lamin A site of cleavage ensures high specificity and sensitivity .
Eigenschaften
IUPAC Name |
3-[[3-methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O8/c1-3-13(2)19(24-17(27)6-4-5-11-26)21(31)23-16(12-18(28)29)20(30)22-14-7-9-15(10-8-14)25(32)33/h7-11,13,16,19H,3-6,12H2,1-2H3,(H,22,30)(H,23,31)(H,24,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYVDLDOLYARPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50849587 | |
| Record name | N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189684-54-6 | |
| Record name | N-(5-Oxopentanoyl)isoleucyl-N-(4-nitrophenyl)-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50849587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



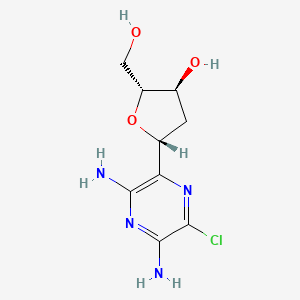

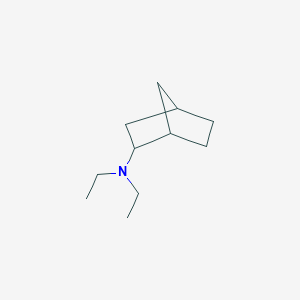
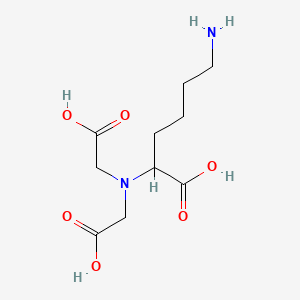
![Rel-(1R,2R,4S)-N-propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B1143044.png)

